molecular formula C9H10N2O B12883428 3,4,6-Trimethylisoxazolo[5,4-b]pyridine

3,4,6-Trimethylisoxazolo[5,4-b]pyridine

Cat. No.: B12883428
M. Wt: 162.19 g/mol
InChI Key: MWNPXQAUBDKBTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,6-Trimethylisoxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of isoxazolo[5,4-b]pyridines. . The unique structure of this compound, characterized by the fusion of an isoxazole ring with a pyridine ring, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Trimethylisoxazolo[5,4-b]pyridine typically involves the cyclization of 5-aminoisoxazoles with 1,3-dielectrophiles . One common method includes the reaction of 5-amino-3-methylisoxazole with Mannich bases in pyridine under reflux conditions . Another approach involves the recyclization of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides . Functionalization at position 6 can be achieved by reacting isoxazole with keto esters under heating conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic synthesis and the use of scalable reaction conditions, such as reflux and the use of common reagents like Mannich bases and keto esters, can be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3,4,6-Trimethylisoxazolo[5,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted isoxazolo[5,4-b]pyridines with various functional groups.

Mechanism of Action

The mechanism of action of 3,4,6-Trimethylisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of cytochrome P450 CYP17, it interferes with the enzyme’s activity, thereby affecting the biosynthesis of steroid hormones . The compound’s structure allows it to bind to the active site of the enzyme, inhibiting its function and leading to reduced production of androgens and estrogens.

Comparison with Similar Compounds

3,4,6-Trimethylisoxazolo[5,4-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other isoxazolo[5,4-b]pyridine derivatives.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

3,4,6-trimethyl-[1,2]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C9H10N2O/c1-5-4-6(2)10-9-8(5)7(3)11-12-9/h4H,1-3H3

InChI Key

MWNPXQAUBDKBTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=NO2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.